4-Ethoxy-3-nitrobenzoic acid
Overview
Description
4-Ethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-nitrobenzoic acid typically involves the ethylation of 4-hydroxy-3-nitrobenzoic acid. The process begins with the reaction of 4-hydroxy-3-nitrobenzoic acid with potassium carbonate and ethyl iodide in dimethylformamide (DMF) at 90°C. The resulting ethyl 4-ethoxy-3-nitrobenzoate is then hydrolyzed using a mixture of tetrahydrofuran (THF), ethanol, and aqueous sodium hydroxide at room temperature for three days. The final product is obtained by acidification with hydrochloric acid and subsequent purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 4-Ethoxy-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Ethyl 4-ethoxy-3-nitrobenzoate and other esters.
Scientific Research Applications
4-Ethoxy-3-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Agriculture: It is used in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These properties make it a versatile compound in various chemical reactions and applications.
Molecular Targets and Pathways:
Nitro Group: Involved in redox reactions, potentially affecting oxidative stress pathways.
Carboxylic Acid Group: Can interact with proteins and enzymes through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
4-Ethoxy-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives:
4-Methoxy-3-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-3-nitrobenzoic acid: Contains a chloro group instead of an ethoxy group.
4-Hydroxy-3-nitrobenzoic acid: Has a hydroxy group instead of an ethoxy group.
Uniqueness: The presence of the ethoxy group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-ethoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHXYRWGRKIXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350445 | |
Record name | 4-ethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59719-77-6 | |
Record name | 4-ethoxy-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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